1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dideoxy-5’-iodouridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects through the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxy-5’-iodouridine typically involves the iodination of a deoxyuridine derivative. One common method includes the use of iodine monochloride for the iodination process . The reaction conditions often require a controlled environment to ensure the selective iodination at the 5’ position.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, often using advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dideoxy-5’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside’s structure, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2’,5’-Dideoxy-5’-iodouridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other nucleoside analogs.
Medicine: Its antitumor properties are explored for treating lymphoid malignancies.
Mechanism of Action
The mechanism of action of 2’,5’-Dideoxy-5’-iodouridine involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets DNA polymerase, preventing the elongation of the DNA strand .
Comparison with Similar Compounds
2’,3’-Dideoxy-5-iodouridine: Another nucleoside analog with similar antiviral and anticancer properties.
5-Iodo-2’-deoxyuridine: Known for its antiviral activity, particularly against herpes simplex virus.
Uniqueness: 2’,5’-Dideoxy-5’-iodouridine is unique due to its specific structure, which allows it to selectively target and inhibit DNA synthesis in cancer cells, making it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
1-[4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLLSHCWALPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CI)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.